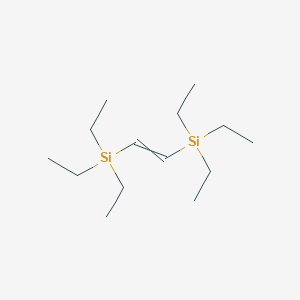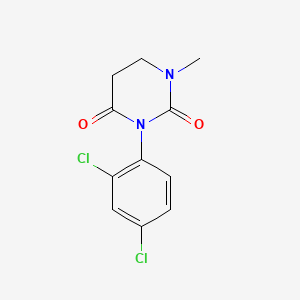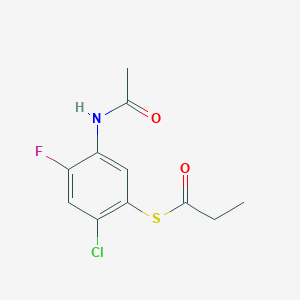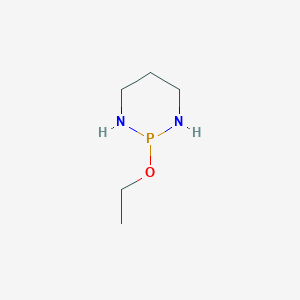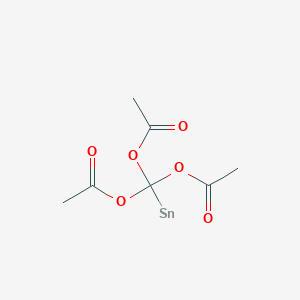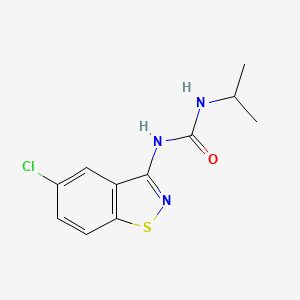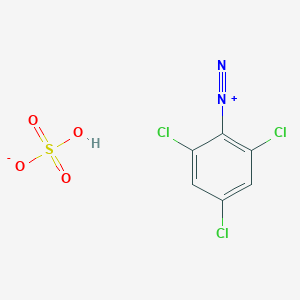
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt derived from 2,4,6-trichlorobenzene Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4,6-trichloroaniline. The process begins with the nitration of 1,3,5-trichlorobenzene to form 2,4,6-trichloronitrobenzene, which is then reduced to 2,4,6-trichloroaniline. The diazotization reaction is carried out by treating 2,4,6-trichloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of sulfuric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and ensuring high yields.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium salt can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in basic conditions are typical reagents.
Major Products
Scientific Research Applications
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Uniqueness
The presence of three chlorine atoms on the benzene ring in this compound imparts unique reactivity and selectivity in substitution and coupling reactions compared to other diazonium salts .
Similar Compounds
- Benzenediazonium chloride : Commonly used in azo dye synthesis .
- 4-Nitrobenzenediazonium tetrafluoroborate : Known for its use in electrophilic aromatic substitution reactions .
- 2,4-Dichlorobenzenediazonium chloride : Similar in structure but with different reactivity due to the absence of one chlorine atom .
Properties
CAS No. |
98213-13-9 |
|---|---|
Molecular Formula |
C6H3Cl3N2O4S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
hydrogen sulfate;2,4,6-trichlorobenzenediazonium |
InChI |
InChI=1S/C6H2Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
WHZFSDFHJQEIIH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





